molecular formula C14H17N3O5S B2416605 ethyl 5-(N-(4-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1305272-86-9

ethyl 5-(N-(4-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No. B2416605
CAS RN: 1305272-86-9
M. Wt: 339.37
InChI Key: LHRPKZUBCCQRQW-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. They are widely used in the synthesis of various pharmaceuticals due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyrazole ring substituted with an ethyl carboxylate group, a methyl group, and a sulfamoyl group linked to a methoxyphenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazoles can undergo various reactions such as alkylation, acylation, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Ethyl 5-(N-(4-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate serves as a precursor in the synthesis of a wide range of pyrazole derivatives. These derivatives have been synthesized through various chemical reactions, including Claisen condensation and Knorr cyclization, leading to compounds with potential applications in medicinal chemistry and material science (Huang Jie-han, 2008). Moreover, the compound has been used in the synthesis of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia, although these synthesized compounds showed moderate auxin activities (A. Yue et al., 2010).

Corrosion Inhibition

This compound has also found applications in corrosion inhibition, where derivatives of ethyl 5-(N-(4-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate, specifically pyran derivatives, have been synthesized and characterized. These derivatives showed significant corrosion mitigation effects on mild steel in acidic environments, highlighting their potential as corrosion inhibitors in industrial applications (J. Saranya et al., 2020).

Organic Synthesis and Material Science

In organic synthesis, ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors for the synthesis of condensed pyrazoles via Pd-catalyzed cross-coupling reactions. These reactions have produced various pyrazole derivatives, which are of interest in the development of new materials and chemical probes (Eglė Arbačiauskienė et al., 2011).

Experimental and Computational Studies

Ethyl 5-(N-(4-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate and its derivatives have been subjects of experimental and computational studies, aiming to understand their chemical properties and potential applications further. For instance, studies on pyranpyrazole derivatives as corrosion inhibitors for mild steel have combined experimental methods with quantum chemical studies to understand the interaction between these inhibitors and metal surfaces (P. Dohare et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Some pyrazole derivatives are known to inhibit certain enzymes, but the exact mechanism would need to be determined through further study .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through experimental studies. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve studying the biological activity of this compound and developing methods for its synthesis. Pyrazole derivatives are a promising area of research in medicinal chemistry due to their diverse biological activities .

properties

IUPAC Name

ethyl 3-[(4-methoxyphenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-4-22-14(18)12-9(2)15-16-13(12)23(19,20)17-10-5-7-11(21-3)8-6-10/h5-8,17H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRPKZUBCCQRQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1S(=O)(=O)NC2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(N-(4-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate

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